molecular formula C6H11NO3 B13330129 Methyl 2-amino-4-oxopentanoate

Methyl 2-amino-4-oxopentanoate

Cat. No.: B13330129
M. Wt: 145.16 g/mol
InChI Key: FLQHIIVXMKXKFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-oxopentanoate is an organic compound with the molecular formula C6H11NO3 It is a derivative of amino acids and is often used in various chemical and biological research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2-amino-4-oxopentanoate involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-oxopentanoate is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-amino-4-oxopentanoate

InChI

InChI=1S/C6H11NO3/c1-4(8)3-5(7)6(9)10-2/h5H,3,7H2,1-2H3

InChI Key

FLQHIIVXMKXKFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C(=O)OC)N

Origin of Product

United States

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